molecular formula C11H10N2S2 B12680669 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid CAS No. 84255-20-9

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid

Cat. No.: B12680669
CAS No.: 84255-20-9
M. Wt: 234.3 g/mol
InChI Key: FNKXLEZIGQBFIA-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized imidazole derivative, while reduction may yield a reduced imidazole derivative.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-1H-imidazole-4-carbodithioic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes, such as xanthine oxidase, makes it particularly valuable in scientific research and potential therapeutic applications .

Properties

CAS No.

84255-20-9

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

5-methyl-2-phenyl-1H-imidazole-4-carbodithioic acid

InChI

InChI=1S/C11H10N2S2/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

FNKXLEZIGQBFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=S)S

Origin of Product

United States

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